

An In-depth Technical Guide to Methyl 11-methyltridecanoate (CAS 5487-62-7)

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Compound of Interest

Compound Name: Methyl 11-methyltridecanoate

Cat. No.: B3044305

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Abstract

Methyl 11-methyltridecanoate is a branched-chain fatty acid methyl ester (FAME) with the CAS number 5487-62-7. This technical guide provides a comprehensive overview of its known properties. Due to the limited availability of specific experimental data for this compound, this document also furnishes detailed, generalized experimental protocols for the synthesis and analysis of branched-chain FAMEs, which are directly applicable to **methyl 11-methyltridecanoate**. Furthermore, potential biological activities are discussed in the context of related branched-chain fatty acid esters, offering a framework for future research. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and application in a research setting.

Physicochemical Properties

Currently, detailed experimental data for **methyl 11-methyltridecanoate** is scarce in publicly available literature. The majority of the available information is estimated. It is crucial to distinguish this compound from its linear isomer, methyl tridecanoate (CAS 1731-88-0), as their physical and biological properties may differ significantly.

Property	Value	Source
CAS Number	5487-62-7	[1]
Molecular Formula	C15H30O2	[2]
Molecular Weight	242.40 g/mol	[2]
Synonyms	Tridecanoic acid, 11-methyl-, methyl ester	[1]
Boiling Point	281.35 °C (estimated)	[1]
Vapor Pressure	0.004 mmHg @ 25 °C (estimated)	[1]
Flash Point	125.00 °C (257.00 °F) TCC (estimated)	[1]
logP (o/w)	6.234 (estimated)	[1]

Experimental Protocols

While specific experimental protocols for **methyl 11-methyltridecanoate** are not readily available, the following are detailed, standard methodologies for the synthesis and analysis of branched-chain fatty acid methyl esters.

Synthesis: Acid-Catalyzed Esterification of 11-Methyltridecanoic Acid

This protocol describes the direct esterification of the corresponding carboxylic acid, which is a common and effective method for preparing FAMES.

Materials:

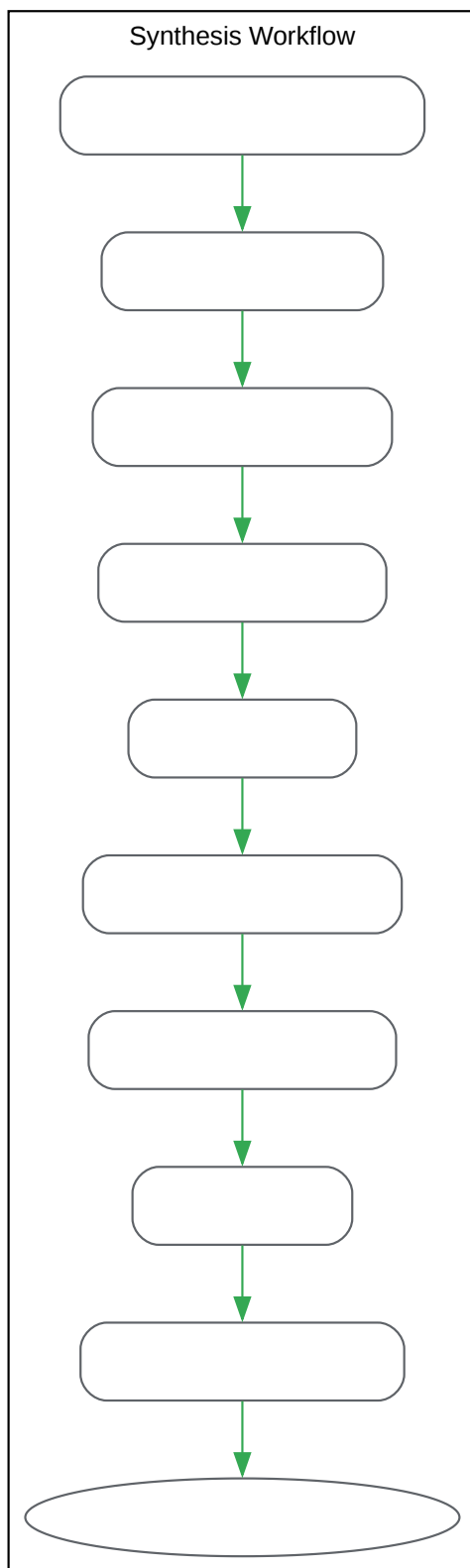
- 11-Methyltridecanoic acid
- Anhydrous methanol (CH₃OH)
- Concentrated sulfuric acid (H₂SO₄)

- Hexane
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, dissolve 11-methyltridecanoic acid in a 30-50 fold molar excess of anhydrous methanol.
- **Catalyst Addition:** With continuous stirring, slowly add concentrated sulfuric acid to the solution, equivalent to 1-2% of the weight of the 11-methyltridecanoic acid.
- **Reflux:** Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) with constant stirring for 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, allow the mixture to cool to room temperature.
- **Extraction:** Transfer the mixture to a separatory funnel and add an equal volume of hexane. Mix thoroughly to extract the methyl ester into the organic phase.
- **Washing:** Wash the organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize the acid catalyst, and a final wash with water.
- **Drying:** Separate the organic layer and dry it over anhydrous sodium sulfate.
- **Solvent Removal:** Filter off the anhydrous sodium sulfate and remove the hexane and excess methanol using a rotary evaporator.

- Purification: For high purity, the crude **methyl 11-methyltridecanoate** can be purified by fractional distillation under reduced pressure.



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Acid-Catalyzed Esterification Workflow

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of FAMES. The following is a general protocol that can be adapted for **methyl 11-methyltridecanoate**.

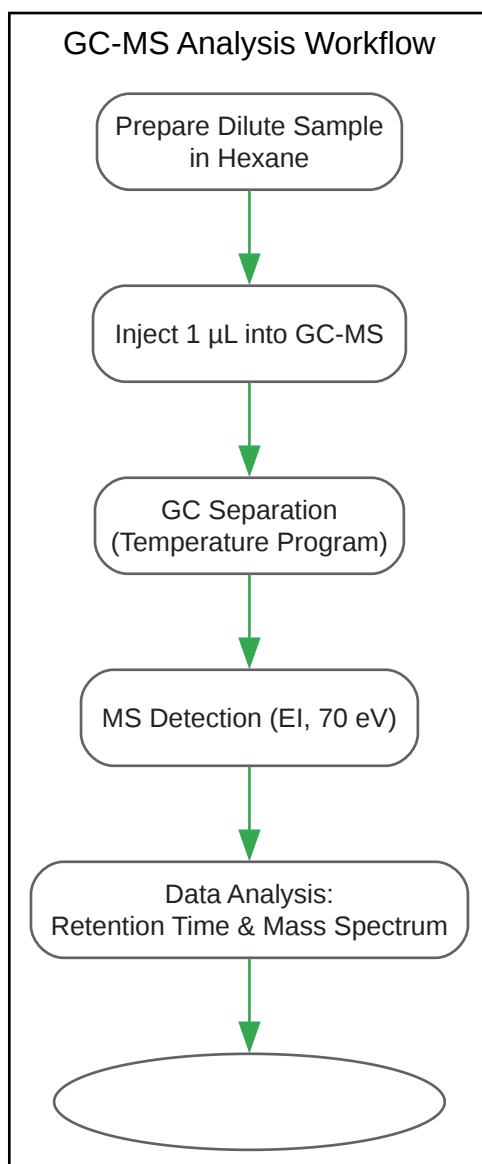
Materials and Equipment:

- **Methyl 11-methyltridecanoate** sample
- Hexane (or other suitable volatile solvent)
- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., DB-5ms or equivalent)
- Autosampler vials

Procedure:

- Sample Preparation: Prepare a dilute solution of the **methyl 11-methyltridecanoate** sample in hexane (e.g., 1 mg/mL).
- Injection: Inject 1 μ L of the prepared sample into the GC-MS system.
- GC Separation:
 - Injector Temperature: 250°C
 - Carrier Gas: Helium
 - Column Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to a final temperature (e.g., 280°C) and hold for 5 minutes. This program should be optimized based on the specific instrument and column.

- MS Detection:
 - Ion Source: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 40-500
- Data Analysis: Identify the peak corresponding to **methyl 11-methyltridecanoate** based on its retention time and mass spectrum. The mass spectrum of a related branched-chain FAME, methyl 12-methyltridecanoate, shows characteristic fragments that can be used as a reference for interpreting the fragmentation pattern.^[3]



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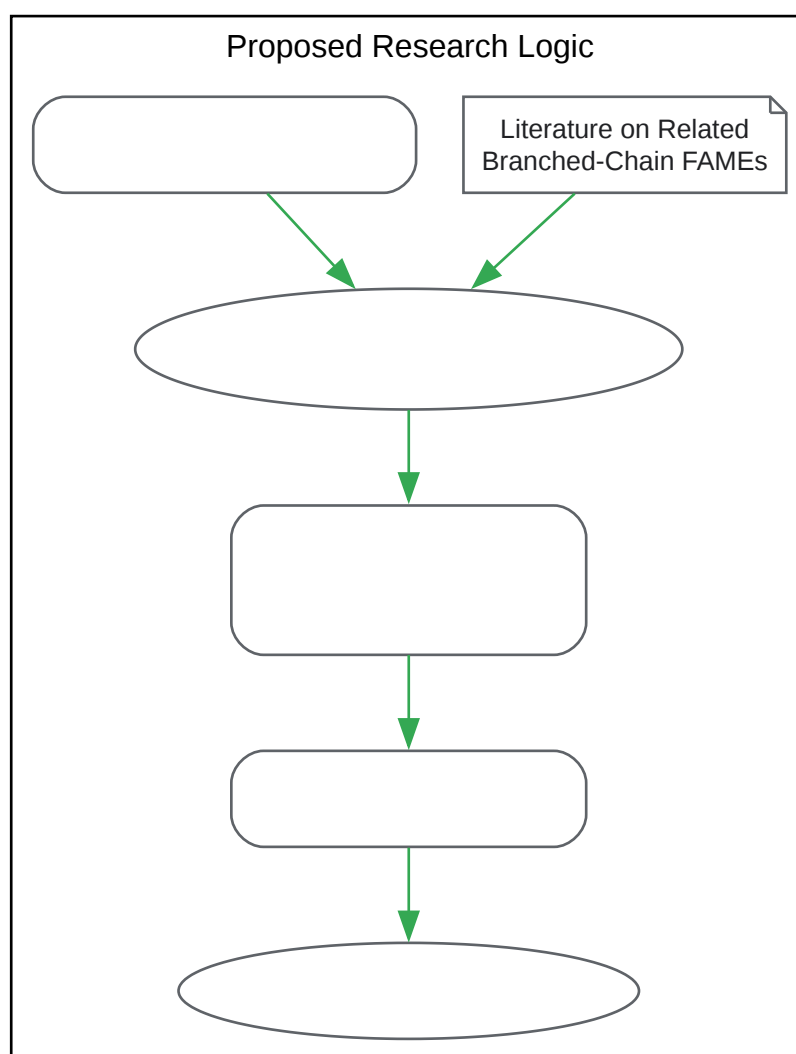
GC-MS Analysis Workflow

Potential Biological Activities and Signaling Pathways

There is no specific information available regarding the biological activity or associated signaling pathways of **methyl 11-methyltridecanoate**. However, research on other branched-chain fatty acid esters has revealed a range of biological effects, suggesting potential areas for investigation.

Branched-chain fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids with demonstrated anti-diabetic and anti-inflammatory properties.[4] These molecules can potentiate glucose-stimulated insulin secretion and have anti-inflammatory effects in immune cells.[4] The position of the methyl branch can influence the specific biological activity.[4]

Given this, it is plausible that **methyl 11-methyltridecanoate** could exhibit biological activities. Future research could explore its potential effects on metabolic pathways, inflammatory responses, and its role as a signaling molecule.



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Logical Flow for Future Research

Conclusion

Methyl 11-methyltridecanoate remains a poorly characterized compound. This guide has consolidated the available physicochemical data and provided robust, generalized protocols for its synthesis and analysis. The discussion of the biological activities of related compounds suggests that **methyl 11-methyltridecanoate** may be a candidate for future investigation in the fields of metabolic and inflammatory diseases. The experimental workflows and logical diagrams presented herein offer a foundational resource for researchers embarking on the study of this and other branched-chain fatty acid methyl esters.

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- 4. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 11-methyltridecanoate (CAS 5487-62-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044305#methyl-11-methyltridecanoate-cas-number-5487-62-7-properties]

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